silane CAS No. 89984-47-4](/img/structure/B14389498.png)
[(3,7-Dimethylocta-1,6-dien-3-yl)oxy](triethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,7-Dimethylocta-1,6-dien-3-yl)oxysilane is an organosilicon compound that features a silane group bonded to a 3,7-dimethylocta-1,6-dien-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,7-Dimethylocta-1,6-dien-3-yl)oxysilane typically involves the reaction of 3,7-dimethylocta-1,6-dien-3-ol with triethylchlorosilane in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
3,7−dimethylocta-1,6-dien-3-ol+triethylchlorosilane→(3,7−Dimethylocta-1,6-dien-3-yl)oxysilane+HCl
Industrial Production Methods
In an industrial setting, the production of (3,7-Dimethylocta-1,6-dien-3-yl)oxysilane may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3,7-Dimethylocta-1,6-dien-3-yl)oxysilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silane group to a silane hydride.
Substitution: The silane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Silane hydrides.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
(3,7-Dimethylocta-1,6-dien-3-yl)oxysilane has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing silane groups into organic molecules.
Materials Science: Employed in the synthesis of silicon-based materials with unique properties.
Biology and Medicine: Potential use in drug delivery systems due to its ability to modify surface properties of nanoparticles.
Industry: Utilized in the production of silicone-based polymers and coatings.
Mechanism of Action
The mechanism by which (3,7-Dimethylocta-1,6-dien-3-yl)oxysilane exerts its effects involves the interaction of the silane group with various molecular targets. The silane group can form covalent bonds with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages. This property is exploited in surface modification and the creation of functionalized materials.
Comparison with Similar Compounds
Similar Compounds
Linalool: A monoterpenoid with a similar structural motif.
Linalyl acetate: An ester of linalool with similar chemical properties.
Geranyl acetate: Another ester with a similar backbone structure.
Uniqueness
(3,7-Dimethylocta-1,6-dien-3-yl)oxysilane is unique due to the presence of the silane group, which imparts distinct reactivity and functionalization capabilities compared to its analogs. This makes it particularly valuable in applications requiring surface modification and the synthesis of silicon-based materials.
Properties
CAS No. |
89984-47-4 |
|---|---|
Molecular Formula |
C16H32OSi |
Molecular Weight |
268.51 g/mol |
IUPAC Name |
3,7-dimethylocta-1,6-dien-3-yloxy(triethyl)silane |
InChI |
InChI=1S/C16H32OSi/c1-8-16(7,14-12-13-15(5)6)17-18(9-2,10-3)11-4/h8,13H,1,9-12,14H2,2-7H3 |
InChI Key |
ZQWLZEYUJYXVAY-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OC(C)(CCC=C(C)C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


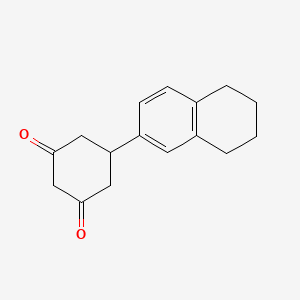
![3-Phenyl-6,10-dioxaspiro[4.5]dec-1-ene-4,4-dicarbonitrile](/img/structure/B14389425.png)
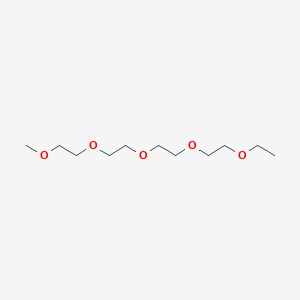
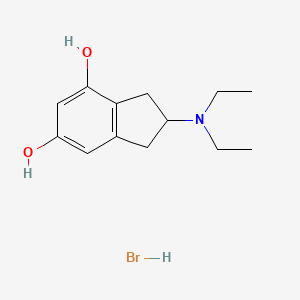
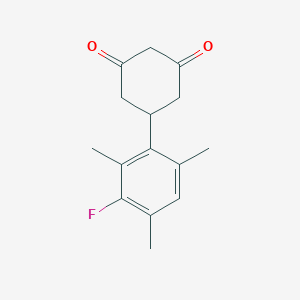
![Methyl 2-azido-3-[(pyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B14389451.png)

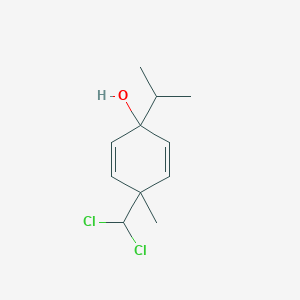
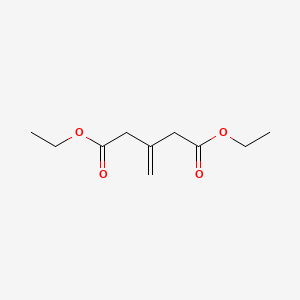
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B14389475.png)
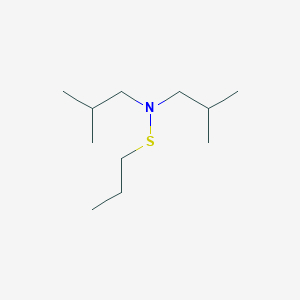
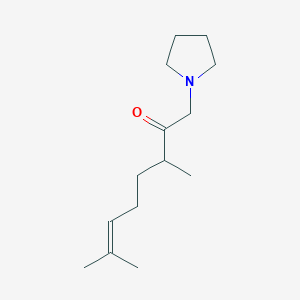
![N-[(E)-(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N-methyl-4-nitroaniline;sulfate](/img/structure/B14389499.png)
![Ethyl 2-[methyl(diphenyl)silyl]decanoate](/img/structure/B14389507.png)
